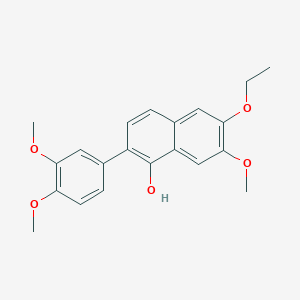

![molecular formula C28H23NO4 B1363561 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid CAS No. 269078-81-1](/img/structure/B1363561.png)

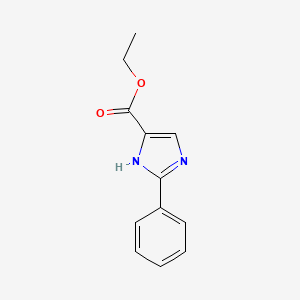

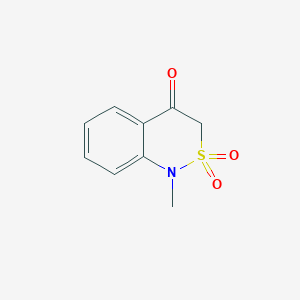

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

Übersicht

Beschreibung

“3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid” is a chemical compound with the molecular formula C19H19NO5 . It is also known by other names such as Weinreb Linker, N-Fmoc-N-methoxy-3-aminopropionic acid . The compound has a molecular weight of 341.4 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C19H19NO5/c1-24-20 (11-10-18 (21)22)19 (23)25-12-17-15-8-4-2-6-13 (15)14-7-3-5-9-16 (14)17/h2-9,17H,10-12H2,1H3, (H,21,22) . The Canonical SMILES representation is CON (CCC (=O)O)C (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 7 .

Wissenschaftliche Forschungsanwendungen

Chemo-Selective Properties and Kinetics

The compound 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid is involved in the synthesis and study of 9-aryl-fluorenes from triarylcarbinols. The orientation of intramolecular aromatic substitution reactions is influenced by the nature of substituents on the aryl rings, showcasing chemo-selective properties. The compound also exhibits enantiomerical kinetics, particularly in the case of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, with first-order rate constants and thermodynamic parameters determined through Eyring plot analysis (Teng et al., 2013).

Fluorescence Derivatisation

The compound is used in fluorescence derivatisation of amino acids. It's coupled to amino acids' main and lateral chains to form strongly fluorescent derivatives, useful in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).

Synthesis of Amino Acids and Peptides

The compound is integral in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids and peptides. It's used in the Arndt-Eistert protocol leading to enantiomerically pure N-Fmoc-protected β-amino acids and peptides with high yield (Ellmerer-Müller et al., 1998). Additionally, it's involved in the preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Role in Steric Effects and Rotational Isomerism

The compound is associated with stable rotamers and rotational isomerism. For instance, rotational isomers of several 9-[2-(substituted carbonyl)-1-naphthyl]fluorenes exhibit steric effects and barriers to rotation, influencing the relative stability and population of rotamers (Saito & Ōki, 1982).

Contribution to Self-assembled Structures

The compound contributes to the self-assembly of structures. Fmoc modified aliphatic amino acids, including this compound, form various morphologies under different conditions, such as flower-like, tube-like, and fibres-like self-assembled structures. This behavior underlines its potential in designing novel self-assembled architectures with controllable functions (Gour et al., 2021).

Wirkmechanismus

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar way to alanine, an essential amino acid involved in protein synthesis.

Result of Action

As an alanine derivative, it might influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTTXWFWZKELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373274 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269078-81-1 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)